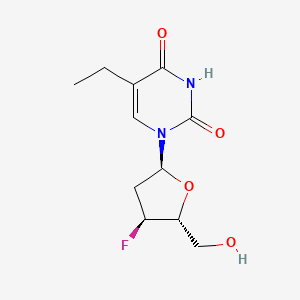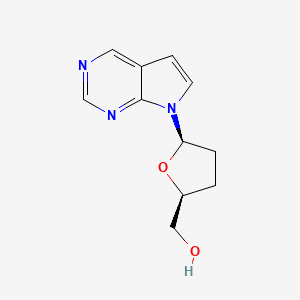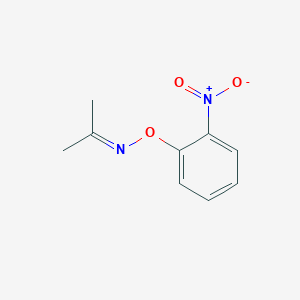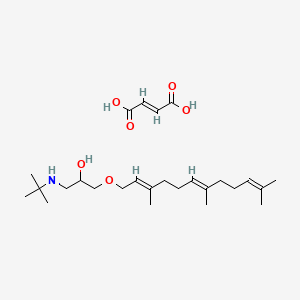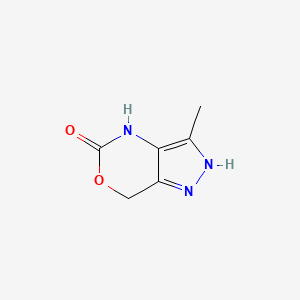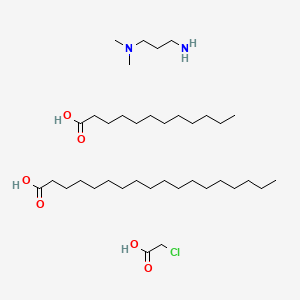
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex is a heterocyclic organic compound with the molecular formula C37H77ClN2O6 and a molecular weight of 681.50 g/mol . This complex is known for its unique chemical structure, which combines stearic acid, N,N-dimethyl-1,3-propanediamine, dodecanoic acid, and chloroacetic acid. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex involves several steps:
Reaction of Stearic Acid and N,N-Dimethyl-1,3-Propanediamine: Stearic acid reacts with N,N-dimethyl-1,3-propanediamine under controlled conditions to form an intermediate product.
Addition of Dodecanoic Acid: The intermediate product is then reacted with dodecanoic acid.
Quaternization with Chloroacetic Acid: Finally, the product is quaternized using chloroacetic acid to form the desired complex.
Industrial Production Methods
Industrial production of this complex typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The complex can undergo substitution reactions, particularly at the chloroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the replacement of the chloro group with the nucleophile.
Applications De Recherche Scientifique
Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties
Mécanisme D'action
The mechanism of action of this complex involves its interaction with molecular targets such as cell membranes and proteins. The quaternized nitrogen in the complex can interact with negatively charged sites on cell membranes, leading to disruption of membrane integrity and antimicrobial effects. Additionally, the hydrophobic tails of stearic acid and dodecanoic acid can insert into lipid bilayers, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic Acid: A saturated fatty acid commonly used in the production of soaps and cosmetics.
N,N-Dimethyl-1,3-Propanediamine: A diamine used in the synthesis of various organic compounds.
Dodecanoic Acid:
Chloroacetic Acid: A versatile reagent in organic synthesis
Uniqueness
The uniqueness of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex lies in its combination of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Its quaternized nitrogen also provides unique reactivity compared to its individual components .
Propriétés
Numéro CAS |
68424-97-5 |
|---|---|
Formule moléculaire |
C37H77ClN2O6 |
Poids moléculaire |
681.5 g/mol |
Nom IUPAC |
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C12H24O2.C5H14N2.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-7(2)5-3-4-6;3-1-2(4)5/h2-17H2,1H3,(H,19,20);2-11H2,1H3,(H,13,14);3-6H2,1-2H3;1H2,(H,4,5) |
Clé InChI |
FKXZDDOMSWSEIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CN(C)CCCN.C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


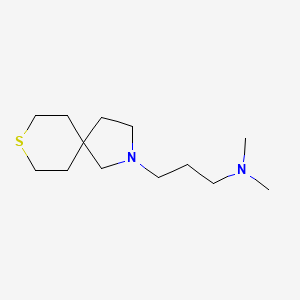
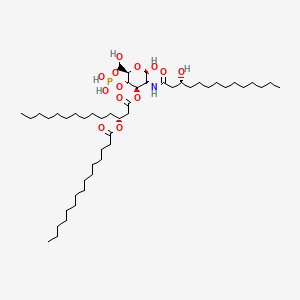

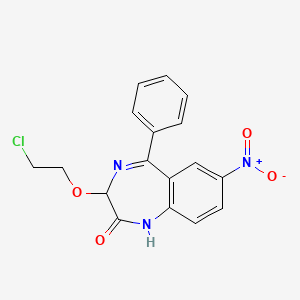
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
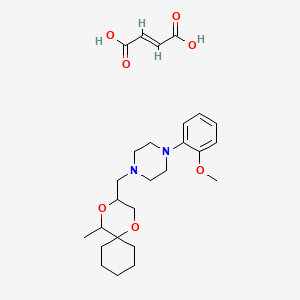
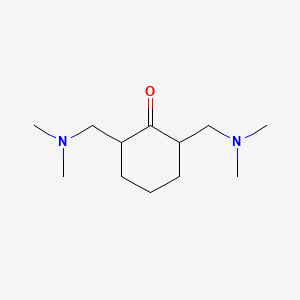
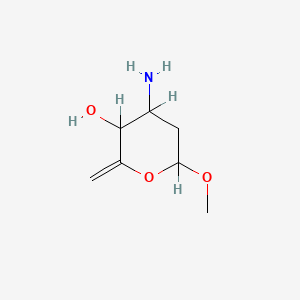
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
